3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Catalog No.
S3328987
CAS No.
216971-58-3
M.F
C20H28N2O7
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indolyl--D-glucuronideCyclohexylammoniumsalt

CAS Number

216971-58-3

Product Name

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

IUPAC Name

cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

YGIPNZMTCTUCAX-CYRSAHDMSA-N

SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

The exact mass of the compound Indoxylbeta-D-glucuronidecyclohexylammoniumsalt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Indolyl-β-D-glucuronide cyclohexylammonium salt (IBDG-CHA) is a stable, chromogenic substrate engineered for the specific detection of β-glucuronidase (GUS) activity. Upon enzymatic hydrolysis, the compound releases an indoxyl moiety that rapidly oxidizes to form an insoluble, pure indigo blue precipitate [1]. In industrial procurement and assay development, the cyclohexylammonium (CHA) salt formulation is prioritized over traditional sodium salts due to its crystallinity, non-hygroscopic nature, and extended shelf life . It serves as a core diagnostic reagent in environmental water monitoring, food safety testing, and molecular biology, providing a single-step visual confirmation of Escherichia coli without the need for secondary lethal assays[1].

Substituting IBDG-CHA with the ubiquitous benchmark X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) or with sodium salt variants introduces critical assay and handling deviations. While X-Gluc produces a highly localized dichloro-dibromoindigo precipitate used for pinpoint plant histochemistry, its dense precipitate can obscure colony morphology and inhibit quantitative enumeration in membrane filter assays [1]. Unsubstituted IBDG produces a distinct pure indigo blue that supports macroscopic colony counting without inducing precipitate toxicity [1]. Furthermore, substituting the CHA salt with a generic sodium salt introduces hygroscopic instability; sodium glucuronides are prone to spontaneous chemical hydrolysis during storage, which elevates background chromogenesis (false positives) and reduces the reagent's reliable shelf life .

Crystalline Stability and Shelf Life Extension via CHA Salt Formulation

The cyclohexylammonium (CHA) salt of 3-indolyl-β-D-glucuronide provides critical handling advantages over amorphous sodium salts. CHA salts form highly stable, non-hygroscopic crystalline solids that resist spontaneous hydrolysis, maintaining ≥98% purity for ≥48 months when stored desiccated at -20°C . In contrast, sodium salts of glucuronides readily absorb atmospheric moisture, leading to accelerated degradation and elevated background blueing (false positives) in uninoculated media .

Evidence DimensionStorage stability and spontaneous hydrolysis resistance
Target Compound DataIBDG-CHA (≥48 months shelf life at -20°C, minimal baseline chromogenesis)
Comparator Or BaselineSodium glucuronide salts (hygroscopic, prone to rapid baseline degradation)
Quantified Difference>4x extension in reliable shelf life with suppressed background signal
ConditionsDesiccated storage at -20°C

Procurement teams must prioritize CHA salts to prevent costly lot-to-lot variability and false-positive assay results caused by degraded, hygroscopic reagents.

Enhanced Target Recovery in Membrane Filter Assays

In standardized water quality testing, the choice of chromogen directly impacts bacterial recovery rates. When formulated into MI agar, indoxyl-β-D-glucuronide recovered 1.8 times as many total coliforms and Escherichia coli compared to the traditional mEndo agar benchmark [1]. Furthermore, the IBDG-based medium significantly suppressed non-target background counts to ≤7%, ensuring that true positive colonies were not obscured by competing microflora [1].

Evidence DimensionTarget colony recovery and background suppression
Target Compound DataIndoxyl-β-D-glucuronide in MI agar (1.8x recovery, ≤7% background)
Comparator Or BaselineStandard mEndo agar (Baseline recovery, high background interference)
Quantified Difference80% increase in target recovery with statistically significant background reduction
ConditionsMembrane filter enumeration of natural and spiked water samples

Higher recovery rates without background interference ensure strict compliance with environmental water safety regulations and reduce false-negative reporting.

Single-Step Diagnostic Specificity Eliminating Lethal Assays

Traditional Escherichia coli detection methods often require secondary, lethal indole-staining steps to confirm presumptive positives. The incorporation of indoxyl-β-D-glucuronide into primary plating media (such as MacConkey agar) allows for direct, single-step visual differentiation. In clinical and environmental trials, IBDG achieved 88-90% sensitivity and 100% specificity for E. coli, producing distinct deep blue colonies [1]. This eliminates the labor and material costs associated with secondary confirmation assays [1].

Evidence DimensionDiagnostic specificity and workflow steps
Target Compound DataIBDG-supplemented media (100% specificity, 1-step visual confirmation)
Comparator Or BaselineTraditional lactose-fermentation media (Requires secondary lethal indole test)
Quantified DifferenceEliminates secondary testing while maintaining 100% specificity
ConditionsDirect plating and differentiation of E. coli from non-target Enterobacteriaceae

Streamlining detection into a single, non-lethal step reduces technician hands-on time and accelerates time-to-result in high-throughput testing facilities.

Regulatory Water Quality Compliance Monitoring

IBDG-CHA is a highly effective chromogen for formulating MI agar and other membrane filtration media used in municipal water testing. Its ability to yield a distinct indigo blue precipitate without inhibiting colony growth ensures accurate, high-recovery enumeration of Escherichia coli in both potable and non-potable water samples[1].

High-Throughput Food and Beverage Safety Screening

In hydrophobic grid membrane filter (HGMF) and direct plating methods, IBDG-CHA provides a non-lethal, single-step visual confirmation of Escherichia coli contamination in raw meats, dairy, and vegetables. This eliminates the need for secondary indole testing, significantly reducing assay turnaround time and material costs [2].

Multiplexed Reporter Gene (GUS) Assays

For molecular biology applications requiring the simultaneous detection of multiple reporter genes, the pure indigo blue precipitate of IBDG-CHA offers a distinct colorimetric hue that can be visually separated from magenta or salmon precipitates generated by other halogenated substrates, enabling clear multiplexed histochemistry[2].

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Dates

Last modified: 08-19-2023

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